1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine
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Overview
Description
1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridine group and a benzoyl group that is further modified with a nitro group and a difluorophenyl methanesulfonyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the nitration of a benzoyl precursor to introduce the nitro group at the desired position.
Introduction of the Difluorophenyl Methanesulfonyl Group: This step involves the sulfonylation of the benzoyl intermediate with a difluorophenyl methanesulfonyl chloride under basic conditions.
Coupling with Piperazine: The final step is the coupling of the modified benzoyl intermediate with 2-pyridinylpiperazine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and pyridine moieties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of the nitro and sulfonyl groups which are known to impart biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluorophenyl and nitro groups could play a role in binding to the enzyme’s active site, while the piperazine ring could enhance the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridine group at a different position.
1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-4-YL)piperazine: Another positional isomer with the pyridine group at the 4-position.
1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
The uniqueness of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and nitro groups, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20F2N4O5S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[4-[(2,5-difluorophenyl)methylsulfonyl]-3-nitrophenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H20F2N4O5S/c24-18-5-6-19(25)17(13-18)15-35(33,34)21-7-4-16(14-20(21)29(31)32)23(30)28-11-9-27(10-12-28)22-3-1-2-8-26-22/h1-8,13-14H,9-12,15H2 |
InChI Key |
DZTUWNWNFNJNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)CC4=C(C=CC(=C4)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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